molecular formula C5H6F3N3 B1450097 1-(2,2,2-trifluoroethyl)-1H-imidazol-2-amine CAS No. 1693597-40-8

1-(2,2,2-trifluoroethyl)-1H-imidazol-2-amine

Cat. No.: B1450097
CAS No.: 1693597-40-8
M. Wt: 165.12 g/mol
InChI Key: UCSRLEUMYFSNEX-UHFFFAOYSA-N
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Description

1-(2,2,2-Trifluoroethyl)-1H-imidazol-2-amine is a chemical compound based on the imidazole heterocycle, a structure of significant importance in medicinal chemistry and drug discovery . The imidazole scaffold is a fundamental building block in many biologically active molecules and is known for its wide range of potential therapeutic applications . The specific substitution with a 2-amine group and a 2,2,2-trifluoroethyl side chain defines this particular derivative. Related trifluoroethyl-substituted imidazole compounds have been reported in scientific research for various purposes. For instance, structurally similar compounds have been investigated for their role as inhibitors of specific biological targets, such as the NAD(+) hydrolase SARM1, which is relevant in the context of neurological diseases . Furthermore, the 1H-imidazol-2-amine (2-aminoimidazole) core is a known pharmacophore in medicinal chemistry, with derivatives being explored as potent inhibitors for targets like vascular adhesion protein-1 (VAP-1) for the treatment of conditions such as diabetic macular edema . This combination of features makes this compound a valuable intermediate for researchers in the fields of organic synthesis and pharmaceutical development. It can be utilized in the design and synthesis of novel compounds for screening against a variety of biological targets, contributing to the advancement of chemical biology and therapeutic agent discovery. This product is intended for Research Use Only (RUO) and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

1-(2,2,2-trifluoroethyl)imidazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6F3N3/c6-5(7,8)3-11-2-1-10-4(11)9/h1-2H,3H2,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCSRLEUMYFSNEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=N1)N)CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1693597-40-8
Record name 1-(2,2,2-trifluoroethyl)-1H-imidazol-2-amine
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Foundational & Exploratory

1-(2,2,2-trifluoroethyl)-1H-imidazol-2-amine molecular weight and chemical structure

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1-(2,2,2-trifluoroethyl)-1H-imidazol-2-amine: Properties, Synthesis, and Applications in Drug Discovery

Executive Summary

This technical guide provides a comprehensive overview of this compound, a fluorinated heterocyclic compound of significant interest to medicinal chemists and drug development professionals. The imidazole nucleus is a well-established "privileged scaffold" in pharmacology, capable of a wide range of biological activities including anticancer and antiviral properties.[1][2][3] The addition of a 2-amino group, which can act as a bioisostere for guanidine, and a trifluoroethyl moiety, which enhances metabolic stability and modulates physicochemical properties, makes this molecule a compelling candidate for targeted therapeutic design. This document details the molecule's core chemical properties, proposes a robust synthetic pathway, and explores its proven and potential applications, with a particular focus on its role as an enzyme inhibitor.

Core Molecular Profile

A foundational understanding of a compound's structure and physicochemical properties is paramount for its application in drug discovery. These details govern its interaction with biological targets, its absorption, distribution, metabolism, and excretion (ADME) profile.

Chemical Structure

This compound is composed of a five-membered aromatic imidazole ring. A primary amine group is attached at the C2 position, and a 2,2,2-trifluoroethyl group is substituted on one of the ring's nitrogen atoms.

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

The integration of the polar amine, the aromatic imidazole core, and the lipophilic trifluoroethyl group results in a unique set of properties crucial for predicting its behavior in biological systems.

PropertyValueSource
Molecular Formula C₅H₆F₃N₃PubChem CID: 121602208[4]
Monoisotopic Mass 165.05138 DaPubChem CID: 121602208[4]
Predicted XlogP 0.7PubChem CID: 121602208[4]
Nature Aromatic Heterocycle, AmphotericGeneral Knowledge[3][5]
InChIKey UCSRLEUMYFSNEX-UHFFFAOYSA-NPubChem CID: 121602208[4]
SMILES C1=CN(C(=N1)N)CC(F)(F)FPubChem CID: 121602208[4]

The Scientific Rationale: A Structure-Activity Relationship Perspective

The design of this compound is not arbitrary. Each component of its structure is deliberately included to confer specific advantages in a drug development context.

The Privileged Imidazole Core

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms.[1] This structure is a cornerstone of medicinal chemistry due to its ability to participate in hydrogen bonding (as both a donor and acceptor) and its coordination with metal ions, making it a frequent component in the active sites of enzymes.[6] Its inherent stability and water solubility contribute to favorable pharmacokinetic profiles.[1]

The 2-Amino Group as a Guanidine Bioisostere

The 2-aminoimidazole moiety is a well-recognized bioisostere of the guanidinium group. This is critical because the guanidinium side chain of arginine is frequently involved in key binding interactions (e.g., salt bridges) with carboxylate residues in protein active sites. By mimicking this functionality, the 2-aminoimidazole group can anchor the molecule to a biological target with high affinity. This principle has been successfully applied in the development of potent enzyme inhibitors.[7]

The Impact of Trifluoroethylation

The introduction of a trifluoroethyl group is a common and highly effective strategy in modern medicinal chemistry. Its purpose is twofold:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong. By replacing metabolically labile C-H bonds with C-F bonds, the trifluoroethyl group blocks sites of oxidative metabolism by cytochrome P450 enzymes, thereby increasing the compound's half-life in the body.

  • Modulation of Physicochemical Properties: The highly electronegative fluorine atoms can alter the molecule's lipophilicity and pKa. This can enhance membrane permeability and improve binding affinity to the target protein by creating favorable electrostatic or hydrophobic interactions.

Synthesis and Characterization

A reliable and scalable synthetic route is essential for the exploration and development of any new chemical entity. The following section outlines a plausible synthesis and the analytical methods required for structural verification.

Proposed Synthetic Pathway: N-Alkylation

The most direct approach to synthesizing the target compound is through the N-alkylation of 2-aminoimidazole with a suitable trifluoroethylating agent. This reaction leverages the nucleophilicity of the imidazole ring nitrogen.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis

This protocol is a representative methodology and should be adapted and optimized based on laboratory conditions.

  • Preparation: To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add 2-aminoimidazole (1.0 eq) and anhydrous dimethylformamide (DMF, ~0.2 M).

  • Deprotonation: Cool the solution to 0°C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise over 15 minutes. Causality: NaH is a strong, non-nucleophilic base that deprotonates the imidazole nitrogen, creating a potent nucleophile without competing in the subsequent alkylation step.

  • Alkylation: After stirring for 30 minutes at 0°C, add 2,2,2-trifluoroethyl iodide (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Work-up: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0°C. Extract the aqueous phase with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, eluting with a gradient of dichloromethane/methanol) to yield the pure product.

Detailed Experimental Protocol: NMR Characterization

This protocol ensures the structural identity and purity of the synthesized compound.

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified product in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Causality: DMSO-d₆ is chosen for its ability to dissolve a wide range of polar compounds and to allow for the observation of exchangeable protons (e.g., from the NH₂ group).

  • ¹H NMR Acquisition: Acquire a proton NMR spectrum on a 400 MHz or higher spectrometer. Expected signals include two distinct peaks for the imidazole ring protons, a quartet for the -CH₂- group (split by the adjacent -CF₃ group), and a broad singlet for the -NH₂ protons.

  • ¹³C NMR Acquisition: Acquire a carbon NMR spectrum. Expected signals include three distinct peaks for the imidazole ring carbons, a quartet for the -CH₂- carbon, and a quartet for the -CF₃ carbon due to C-F coupling.

  • ¹⁹F NMR Acquisition: Acquire a fluorine NMR spectrum. A single signal, likely a triplet (due to coupling with the adjacent -CH₂- group), is expected, confirming the presence and electronic environment of the trifluoroethyl group.

Potential Therapeutic Applications

The unique structural combination of this molecule makes it a prime candidate for several therapeutic areas, with demonstrated activity as a potent enzyme inhibitor.

Case Study: Inhibition of Vascular Adhesion Protein-1 (VAP-1)

Research into novel treatments for diabetic macular edema has identified Vascular Adhesion Protein-1 (VAP-1), also known as amine oxidase copper-containing 3 (AOC3), as a key therapeutic target. A study published in Bioorganic & Medicinal Chemistry identified novel 1H-imidazol-2-amine derivatives as potent VAP-1 inhibitors.[7] Although the exact subject compound of this guide was not the final lead, its core structure was central to the discovery process. The 2-aminoimidazole scaffold was identified as a superior replacement for a phenylguanidine moiety, leading to a significant increase in inhibitory potency against human VAP-1.[7] This work validates the core hypothesis that the 2-aminoimidazole group can effectively mimic key binding interactions, making this compound a highly promising starting point for developing inhibitors of VAP-1 and related amine oxidases.

Broader Potential in Medicinal Chemistry

Given the wide-ranging activities of imidazole-containing compounds, this molecule could be explored in other contexts:

  • Antiviral Agents: The imidazole core is present in several antiviral drugs.[2] Its ability to interact with viral enzymes makes it a scaffold worth investigating for activity against viruses like HIV, HCV, or Zika.[2]

  • Anticancer Agents: Imidazole derivatives have been designed to inhibit various targets in oncology, including kinases and microtubules.[1] The specific substitution pattern of this compound could be screened against a panel of cancer cell lines to identify potential cytotoxic or signaling-modulatory effects.

Conclusion

This compound is a strategically designed molecule that combines three pharmacologically significant motifs: a privileged imidazole scaffold, a guanidine-mimicking 2-amino group, and a stabilizing trifluoroethyl moiety. Its fundamental chemical properties are well-defined, and its synthesis is achievable through standard organic chemistry techniques. Supported by direct evidence of its scaffold's utility in inhibiting VAP-1, this compound represents a valuable probe and a promising starting point for the development of novel therapeutics, particularly in the fields of metabolic disease, virology, and oncology.

References

  • [1-(2,2,2-trifluoroethyl)-1h-imidazol-2-yl]methanamine - PubChemLite. (n.d.). PubChem. Retrieved February 14, 2026, from [Link]

  • This compound - PubChemLite. (n.d.). PubChem. Retrieved February 14, 2026, from [Link]

  • 4-Chloro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2,2,2-trifluoroethyl)-1H-indazol-3-amine - PubChem. (n.d.). PubChem. Retrieved February 14, 2026, from [Link]

  • 1-(2,2,2-trifluoroethyl)-1h-imidazole - PubChemLite. (n.d.). PubChem. Retrieved February 14, 2026, from [Link]

  • Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. (2025, March 22). Preprints.org. Retrieved February 14, 2026, from [Link]

  • Güngör, T., Atalay, H. N., & Ay, M. (2023). Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity. Turkish Journal of Chemistry, 47(5), 989-1000.
  • N-(2,2,2-trifluoroethyl)-1H-imidazole-1-carboxamide - PubChem. (n.d.). PubChem. Retrieved February 14, 2026, from [Link]

  • Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. (2025, March 21). MDPI. Retrieved February 14, 2026, from [Link]

  • Inoue, T., et al. (2013). Novel 1H-imidazol-2-amine derivatives as potent and orally active vascular adhesion protein-1 (VAP-1) inhibitors for diabetic macular edema treatment. Bioorganic & Medicinal Chemistry, 21(13), 3873-3881.
  • Imidazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 14, 2026, from [Link]

  • Physicochemical Properties of Imidazole. (2025, February). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Imidazole derivatives: Impact and prospects in antiviral drug discovery. (n.d.). National Institutes of Health (NIH). Retrieved February 14, 2026, from [Link]

  • Synthesis of Bioactive Imidazoles: A Review. (2015, May 4). Hilaris Publisher. Retrieved February 14, 2026, from [Link]

  • Physical and Structural Characterization of Biofield Treated Imidazole Derivatives. (2015, August 26). OMICS International. Retrieved February 14, 2026, from [Link]

  • 1-[2-(2,4-Dichlorophenyl)-2-(3-thienylmethoxy)ethyl]-1H-imidazole. (2025, October 15). Environmental Protection Agency (EPA). Retrieved February 14, 2026, from [Link]

  • Method for synthesizing imidazole compound. (n.d.). Google Patents.

Sources

Metabolic stability of trifluoroethyl-substituted imidazoles

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Metabolic Stability of Trifluoroethyl-Substituted Imidazoles

For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Abstract

The strategic incorporation of trifluoroethyl groups into imidazole-based scaffolds represents a potent tactic in modern medicinal chemistry, aimed at enhancing therapeutic profiles. The trifluoroethyl moiety is prized for its ability to block common metabolic soft spots, modulate physicochemical properties, and improve target engagement.[1][2] However, the interplay between this powerful functional group and the inherently metabolizable imidazole ring creates a complex metabolic landscape. This guide provides a comprehensive exploration of the metabolic stability of trifluoroethyl-substituted imidazoles, grounded in mechanistic principles and field-proven experimental approaches. We will dissect the primary enzymatic pathways responsible for their biotransformation, identify common sites of metabolic vulnerability, and delineate rational design strategies to mitigate these liabilities. Furthermore, this document furnishes detailed, self-validating protocols for the in vitro assessment of metabolic stability and metabolite identification, empowering drug development professionals to make data-driven decisions in the optimization of these promising therapeutic agents.

The Strategic Role of Trifluoroethyl-Imidazoles in Drug Discovery

The imidazole ring is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs. Its unique electronic properties, ability to act as a hydrogen bond donor and acceptor, and amphoteric nature make it a versatile scaffold for interacting with biological targets.[3][4] However, the imidazole ring itself can be susceptible to metabolic degradation, primarily through oxidation.[5][6]

The introduction of fluorine-containing groups, particularly the trifluoroethyl (-CH₂CF₃) moiety, is a well-established strategy to enhance a drug candidate's metabolic and pharmacokinetic (DMPK) properties.[7] The rationale is twofold:

  • Metabolic Blocking: The carbon-fluorine (C-F) bond is exceptionally strong (bond dissociation energy of ~485 kJ/mol) compared to a carbon-hydrogen (C-H) bond (~414 kJ/mol).[2] Replacing a metabolically labile C-H bond with a C-F bond, or introducing a robust CF₃ group, can effectively block oxidation by key metabolic enzymes.[1][8]

  • Physicochemical Modulation: The trifluoromethyl group is highly electronegative and can significantly alter the electronic properties of the parent molecule. This can lower the pKa of nearby amines, influence conformation, and enhance binding affinity to target proteins.[2]

The combination of a trifluoroethyl group with an imidazole core aims to leverage the therapeutic potential of the imidazole scaffold while mitigating its metabolic liabilities, leading to compounds with improved half-life, bioavailability, and overall clinical potential.

The Metabolic Landscape: Key Enzymatic Pathways

The metabolic fate of any xenobiotic is primarily determined by a suite of enzymes concentrated in the liver. For trifluoroethyl-substituted imidazoles, two main enzyme families are of critical importance in Phase I metabolism.

Phase I Metabolism: The Cytochrome P450 (CYP) Superfamily

The Cytochrome P450 (CYP) enzymes are a superfamily of heme-containing monooxygenases responsible for the oxidative metabolism of approximately 90-95% of clinical drugs.[9] These membrane-bound enzymes, located in the endoplasmic reticulum of hepatocytes, catalyze a range of oxidative reactions. For imidazole-containing compounds, the most common CYP-mediated reactions are hydroxylation of the aromatic ring and N-dealkylation. The introduction of a trifluoroethyl group is intended to be a "metabolic shield." The strong C-F bonds are highly resistant to CYP-mediated oxidation, which typically proceeds via hydrogen atom transfer or single electron transfer mechanisms that are disfavored at fluorinated sites.[9][10]

The Emerging Role of Aldehyde Oxidase (AO)

Aldehyde Oxidase (AO) is a cytosolic molybdo-flavoenzyme that is gaining increasing recognition as a major contributor to the metabolism of N-heterocyclic compounds.[11][12] Unlike CYPs, which are often susceptible to inhibition or induction, AO activity can be more consistent but shows profound species differences, complicating preclinical-to-human extrapolation.[13] AO catalyzes the oxidation of electron-deficient nitrogen-containing rings. The mechanism is thought to involve a nucleophilic attack on an aromatic carbon adjacent to a ring nitrogen.[14] This makes the imidazole ring a potential substrate for AO. A common strategy to block CYP metabolism—making a ring more electron-deficient—can inadvertently increase its susceptibility to AO.[14] Therefore, a comprehensive metabolic assessment must evaluate both CYP and AO pathways.

Figure 1: Key Metabolic Fates of Xenobiotics Parent Parent Drug (Trifluoroethyl-Imidazole) Phase1 Phase I Metabolism (Oxidation, Reduction, Hydrolysis) Parent->Phase1 Metabolites Polar Metabolites Parent->Metabolites Direct Conjugation CYP450 Cytochrome P450s (CYPs) Phase1->CYP450 AO Aldehyde Oxidase (AO) Phase1->AO Phase1->Metabolites Functionalization Phase2 Phase II Metabolism (Conjugation) UGT Glucuronidation (UGTs) Phase2->UGT SULT Sulfation (SULTs) Phase2->SULT Excretion Excretion (Renal/Biliary) Phase2->Excretion Metabolites->Phase2 Metabolites->Excretion

Caption: Overview of Phase I and Phase II metabolic pathways.

Identifying Metabolic Liabilities: Common "Soft Spots"

While the trifluoroethyl group imparts significant stability, the overall molecule is not metabolically inert. Understanding the potential sites of enzymatic attack is crucial for rational drug design.

Imidazole Ring Metabolism

The imidazole ring itself remains a potential site for metabolism. The primary routes of degradation include:

  • Oxidative Ring Opening: Enzymes can catalyze the oxidation of the imidazole ring, potentially leading to ring cleavage and the formation of linear, more polar metabolites.[5] This process can be initiated by hydroxyl radical attack at the C-2 position.[5]

  • Hydroxylation: CYP enzymes can directly hydroxylate the carbon atoms of the imidazole ring, particularly if they are not sterically hindered. This introduces a polar handle for subsequent Phase II conjugation.

Metabolism of the Trifluoroethyl Moiety

Although highly robust, the trifluoroethyl group is not completely immune to metabolism. Potential, though less common, metabolic pathways include:

  • Oxidation at the α-carbon: The methylene (-CH₂-) group adjacent to the CF₃ group can be a site for hydroxylation. While the electron-withdrawing nature of the CF₃ group can decrease the likelihood of this reaction compared to a simple ethyl group, it can still occur.[15]

  • Defluorination: While the C-F bond is strong, enzymatic defluorination can happen, particularly through oxidative pathways.[16][17] This can lead to the formation of reactive intermediates or metabolites like trifluoroacetic acid.[16][18]

Rational Design Strategies for Enhancing Metabolic Stability

When initial screening reveals metabolic liabilities, several medicinal chemistry strategies can be employed. The choice of strategy depends on the identified metabolic hotspot and the need to preserve on-target activity.

Bioisosteric Replacement of the Imidazole Ring

If the imidazole ring is the primary site of metabolism, replacing it with a more stable heterocycle can be an effective strategy.[19][20] This approach, known as bioisosteric replacement, aims to maintain the key physicochemical and steric properties required for biological activity while altering the metabolic profile.

Table 1: Common Bioisosteres for the Imidazole Ring

Bioisostere Key Features Potential Impact on Stability
1,2,3-Triazole Lacks the acidic N-H proton of imidazole. Often metabolically robust.[21] Can significantly increase stability by removing a site for both oxidation and conjugation.[22]
1,2,4-Triazole Retains hydrogen bonding capabilities but has altered electronics. Generally more stable to oxidation than imidazole.[21]
Oxadiazole Replaces a C-H with a more electronegative oxygen. Often highly resistant to CYP and AO-mediated metabolism.

| Pyrazole | An isomer of imidazole with adjacent nitrogen atoms. | Can alter the metabolic profile; stability is context-dependent. |

Scaffold Hopping and Electronic Deactivation

Scaffold hopping involves replacing the core structure with a chemically distinct one while preserving the orientation of key pharmacophoric elements. For imidazoles, this could mean moving to a pyridine or pyrimidine core.[23] Introducing additional nitrogen atoms into an aromatic ring generally makes it more electron-deficient and thus more resistant to oxidative CYP metabolism.[23][24]

Steric Shielding

If a specific position on the imidazole ring is identified as a metabolic hotspot, introducing a bulky, inert functional group nearby can sterically hinder the approach of metabolizing enzymes. This "steric shielding" strategy is effective but must be carefully balanced to avoid disrupting binding to the intended biological target.

Experimental Assessment of Metabolic Stability: Protocols and Workflows

A robust and reproducible experimental workflow is essential for accurately assessing metabolic stability and guiding medicinal chemistry efforts.

Figure 2: Workflow for In Vitro Metabolic Stability Assessment Prep 1. Preparation (Compound, Microsomes, Cofactors) Incubate 2. Incubation (37°C, Timed Aliquots) Prep->Incubate Quench 3. Reaction Quenching (Acetonitrile + Internal Standard) Incubate->Quench Process 4. Sample Processing (Centrifugation/Protein Precipitation) Quench->Process Analyze 5. LC-MS/MS Analysis (Quantification of Parent Drug) Process->Analyze Data 6. Data Interpretation (Calculate t½ and CLint) Analyze->Data

Caption: Standard experimental workflow for metabolic stability assays.

In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay is the workhorse for assessing Phase I metabolic stability and provides a measure of a compound's intrinsic clearance (CLint).[25][26]

Objective: To determine the rate of disappearance of a test compound when incubated with liver microsomes, which are rich in CYP enzymes.

Materials:

  • Pooled human liver microsomes (HLM)

  • Test compound (10 mM stock in DMSO)

  • Positive control (e.g., Testosterone, a known CYP substrate)

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase)

  • Quenching solution: Acetonitrile with an internal standard (e.g., Tolbutamide)

  • 96-well incubation plate and collection plate

Protocol:

  • Preparation:

    • Thaw pooled liver microsomes on ice. Dilute to a working concentration of 1.0 mg/mL in cold phosphate buffer.

    • Prepare the test compound working solution by diluting the stock to 100 µM in buffer. The final incubation concentration will be 1 µM.

    • Prepare the NADPH regenerating system solution in phosphate buffer according to the manufacturer's instructions.

  • Incubation Setup:

    • Add buffer, the microsomal solution, and the test compound working solution to the wells of the 96-well plate.

    • Pre-incubate the plate at 37°C for 10 minutes with shaking to equilibrate the temperature.

  • Reaction Initiation:

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well. This is the T=0 time point for the reaction, though the first analytical sample is taken immediately after.

  • Sampling and Quenching:

    • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer an aliquot of the incubation mixture from the reaction well to a corresponding well in the collection plate containing cold quenching solution.[25] The organic solvent stops the enzymatic reaction and precipitates the proteins.

  • Sample Processing & Analysis:

    • Once all time points are collected, centrifuge the collection plate to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

    • Quantify the remaining parent compound at each time point relative to the internal standard.[26]

Table 2: Typical Incubation Conditions for Microsomal Stability Assay

Parameter Condition Rationale
Test Compound Conc. 1 µM Below the Km for most CYPs to ensure first-order kinetics.
Microsome Conc. 0.5 mg/mL Sufficient enzyme concentration for measurable turnover.[25]
Time Points 0, 5, 15, 30, 45, 60 min Provides a sufficient profile to calculate the rate of disappearance.[25]
Cofactor NADPH Regenerating System Provides the necessary reducing equivalents for CYP activity.

| Temperature | 37°C | Physiological temperature to mimic in vivo conditions.[26] |

Metabolite Identification and Structural Elucidation using LC-MS/MS

Identifying the products of metabolism is critical to pinpointing metabolic soft spots.

Objective: To identify the structures of metabolites formed during incubation with liver microsomes or hepatocytes.

Protocol:

  • Sample Generation: Perform a scaled-up version of the metabolic stability assay, typically with a higher compound concentration (e.g., 10 µM) and a longer final time point (e.g., 60 or 120 minutes) to generate sufficient quantities of metabolites.

  • LC-MS/MS Analysis: Analyze the supernatant using a high-resolution mass spectrometer (e.g., Orbitrap or TOF).[27][28]

  • Data Processing: Use specialized software to compare the chromatograms of the T=0 sample with the T=final sample. The software can detect potential metabolite peaks based on predicted mass shifts for common metabolic reactions (e.g., +16 Da for hydroxylation, -2 Da for dehydrogenation).

  • Structural Elucidation: For each potential metabolite, acquire tandem MS (MS/MS) fragmentation data. By comparing the fragmentation pattern of the metabolite to that of the parent compound, the site of metabolic modification can often be deduced.[28] For fluorinated compounds, the use of ¹⁹F NMR can also be a powerful complementary technique to identify and quantify fluorinated products.[27][29]

Data Interpretation and Application

The primary outputs from the microsomal stability assay are the in vitro half-life (t½) and the intrinsic clearance (CLint).

  • Half-life (t½): Calculated from the slope of the natural log of the percent remaining parent drug versus time.

  • Intrinsic Clearance (CLint): A measure of the liver's ability to metabolize a drug without the limitations of blood flow. It is calculated from the half-life and the incubation conditions.

CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / Microsomal Protein Amount)

This data allows for the rank-ordering of compounds and provides a quantitative measure of metabolic liability.

Table 3: General Classification of Metabolic Stability from In Vitro Data

Stability Class In Vitro t½ (minutes) In Vitro CLint (µL/min/mg) Implication for Drug Design
High > 60 < 12 Low risk of high in vivo clearance. Focus on other properties.
Moderate 15 - 60 12 - 50 Potential for moderate in vivo clearance. May require optimization.

| Low | < 15 | > 50 | High risk of rapid in vivo clearance. A primary focus for optimization. |

Conclusion

Trifluoroethyl-substituted imidazoles are a promising class of compounds in drug discovery, offering a powerful combination of a versatile pharmacophoric core and a metabolically robust functional group. However, achieving optimal in vivo performance requires a nuanced understanding of their metabolic fate. Both the imidazole ring and, to a lesser extent, the trifluoroethyl moiety can be susceptible to enzymatic degradation by CYP and AO enzymes. A successful drug discovery campaign hinges on the early and accurate assessment of these liabilities through robust in vitro assays. By combining this experimental data with rational design strategies such as bioisosteric replacement and steric shielding, researchers can effectively navigate the complex metabolic landscape and engineer molecules with enhanced stability, ultimately leading to safer and more effective medicines.

References

  • Bacterial Cytochrome P450 Involvement in the Biodegradation of Fluorinated Pyrethroids. (n.d.). MDPI. [Link]

  • Selective oxidation of imidazole ring in histidine residues by the ascorbic acid-copper ion system. (1986). PubMed. [Link]

  • Cytochrome P450 and volatile anesthetic metabolism: From benchtop to bedside. (n.d.). Anesthesia & Analgesia. [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. (2021). PMC. [Link]

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The Emerging Therapeutic Potential of 1-(2,2,2-trifluoroethyl)-1H-imidazol-2-amine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The 1-(2,2,2-trifluoroethyl)-1H-imidazol-2-amine Scaffold - A Privileged Motif in Medicinal Chemistry

The imidazole ring is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs with a wide array of biological activities.[1] Within this diverse family, the 2-aminoimidazole (2-AI) moiety has garnered significant attention for its ability to mimic guanidine and other key functional groups, allowing for interactions with a multitude of biological targets.[1] This technical guide delves into the chemistry and potential therapeutic applications of a specific, yet underexplored, class of these compounds: this compound derivatives.

The introduction of a 2,2,2-trifluoroethyl group at the N-1 position of the 2-aminoimidazole scaffold is a strategic modification intended to enhance the pharmacological properties of the parent molecule. The trifluoromethyl group is a well-established bioisostere for methyl and chloro groups and is known to improve metabolic stability, increase lipophilicity, and modulate the electronic properties of a compound, often leading to enhanced biological activity.[2][3] This guide will explore the synthesis, predicted biological activities, and therapeutic potential of these novel derivatives, drawing upon the established knowledge of 2-aminoimidazoles and the predictable influence of trifluoroethylation.

Synthetic Pathways to this compound Derivatives

The synthesis of the target this compound core can be approached through several established methods for constructing the 2-aminoimidazole ring, followed by or incorporating the N-alkylation with a trifluoroethyl group.

Protocol 1: Synthesis of the 2-Aminoimidazole Core via Cyclocondensation

A common and efficient method for the synthesis of the 2-aminoimidazole scaffold involves the cyclocondensation of an α-haloketone with a guanidine derivative.[4][5] This approach offers a versatile route to a variety of substituted 2-aminoimidazoles.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of an appropriate α-chloroketone (1.0 mmol) in a suitable solvent such as a deep eutectic solvent (e.g., choline chloride:urea 1:2) or a traditional organic solvent (e.g., ethanol), add a guanidine salt (e.g., guanidinium carbonate, 1.3 mmol) and a base (e.g., triethylamine, 1.0 mmol or potassium hydroxide, 1.3 mmol).[4]

  • Reaction Conditions: Heat the reaction mixture to 80°C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[4]

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and add water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 2-aminoimidazole derivative.[4]

Protocol 2: N-alkylation with 2,2,2-Trifluoroethylating Agents

Once the 2-aminoimidazole core is synthesized, the 2,2,2-trifluoroethyl group can be introduced at the N-1 position via N-alkylation.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of the 2-aminoimidazole (1.0 mmol) in a polar aprotic solvent (e.g., dimethylformamide or acetonitrile), add a suitable base (e.g., potassium carbonate or sodium hydride, 1.2 mmol).

  • Addition of Alkylating Agent: Add a 2,2,2-trifluoroethylating agent, such as 2,2,2-trifluoroethyl triflate or 2,2,2-trifluoroethyl bromide (1.1 mmol), to the reaction mixture.

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-70°C) until the starting material is consumed, as monitored by TLC.

  • Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by column chromatography to yield the this compound derivative.

Diagram of a Proposed Synthetic Workflow:

G cluster_synthesis Synthesis of 2-Aminoimidazole Core cluster_alkylation N-Trifluoroethylation alpha-Haloketone alpha-Haloketone Cyclocondensation Cyclocondensation alpha-Haloketone->Cyclocondensation Guanidine Guanidine Guanidine->Cyclocondensation 2-Aminoimidazole 2-Aminoimidazole Cyclocondensation->2-Aminoimidazole 2-Aminoimidazole_alk 2-Aminoimidazole N-Alkylation N-Alkylation 2-Aminoimidazole_alk->N-Alkylation Trifluoroethylating_Agent 2,2,2-Trifluoroethyl Halide/Triflate Trifluoroethylating_Agent->N-Alkylation Target_Compound This compound Derivative N-Alkylation->Target_Compound

Caption: Proposed synthetic workflow for this compound derivatives.

Predicted Biological Activities and Therapeutic Potential

Based on the extensive research into 2-aminoimidazole derivatives and the known pharmacological effects of trifluoroethylation, this compound derivatives are predicted to exhibit a range of valuable biological activities.

Inhibition of Vascular Adhesion Protein-1 (VAP-1) for Inflammatory Diseases

Vascular Adhesion Protein-1 (VAP-1) is a dual-function enzyme that plays a crucial role in leukocyte adhesion and inflammation.[4][6] Its inhibition is a promising therapeutic strategy for various inflammatory conditions, including diabetic macular edema.[7][8] Notably, novel 1H-imidazol-2-amine derivatives have been identified as potent and orally active VAP-1 inhibitors.[7][8] One study reported a highly potent VAP-1 inhibitor with a human IC50 of 0.019 µM.[8]

The introduction of the trifluoroethyl group is anticipated to enhance the VAP-1 inhibitory activity of the 2-aminoimidazole scaffold. The increased lipophilicity imparted by the trifluoroethyl group could lead to improved cell membrane permeability and better access to the VAP-1 active site. Furthermore, the strong electron-withdrawing nature of the trifluoromethyl group can influence the electronic environment of the imidazole ring, potentially leading to stronger interactions with key residues in the enzyme's active site.

Mechanism of VAP-1 Inhibition:

VAP-1 inhibitors typically work by targeting the enzyme's catalytic activity, which involves the oxidative deamination of primary amines to produce aldehydes, hydrogen peroxide, and ammonia.[6] By blocking this activity, the production of pro-inflammatory mediators is reduced, thus mitigating the inflammatory response.[6]

Diagram of VAP-1 Inhibition Mechanism:

G cluster_process Inflammatory Cascade Leukocyte Leukocyte VAP-1 VAP-1 Leukocyte->VAP-1 Adhesion Endothelial_Cell Endothelial Cell Inflammatory_Mediators H2O2, Aldehydes VAP-1->Inflammatory_Mediators Catalysis Primary_Amines Primary_Amines Primary_Amines->VAP-1 Inflammation Inflammation Inflammatory_Mediators->Inflammation Inhibitor 1-(2,2,2-trifluoroethyl)- 1H-imidazol-2-amine Derivative Inhibitor->VAP-1 Inhibition

Caption: Proposed mechanism of VAP-1 inhibition by this compound derivatives.

Inhibition of CYP121 for the Treatment of Tuberculosis

Cytochrome P450 121 (CYP121) is an essential enzyme for the survival of Mycobacterium tuberculosis, the causative agent of tuberculosis.[9] This makes CYP121 a promising target for the development of new anti-tuberculosis drugs. Several imidazole-based compounds have been identified as potent inhibitors of CYP121.[9] The trifluoroethyl group in the target derivatives could enhance their anti-mycobacterial activity by increasing their ability to penetrate the complex cell wall of M. tuberculosis and by promoting stronger binding to the CYP121 active site.

Mechanism of CYP121 Inhibition:

CYP121 catalyzes a C-C bond formation reaction essential for the bacterium's viability.[10] Imidazole-based inhibitors typically coordinate to the heme iron atom in the active site of the enzyme, thereby blocking the binding of the natural substrate and inhibiting its catalytic function.[9]

Diagram of CYP121 Inhibition Mechanism:

G cluster_process Mycobacterium tuberculosis Survival Pathway Substrate Substrate CYP121 CYP121 Active Site (Heme Iron) Substrate->CYP121 Binding Essential_Product Essential Metabolite CYP121->Essential_Product Catalysis Bacterial_Viability Bacterial_Viability Essential_Product->Bacterial_Viability Inhibitor 1-(2,2,2-trifluoroethyl)- 1H-imidazol-2-amine Derivative Inhibitor->CYP121 Inhibition

Caption: Proposed mechanism of CYP121 inhibition by this compound derivatives.

Antibiofilm Activity against Pathogenic Bacteria

Bacterial biofilms are a major challenge in the treatment of infectious diseases due to their inherent resistance to antibiotics. 2-Aminoimidazole derivatives have demonstrated significant activity in both inhibiting the formation of biofilms and dispersing pre-existing biofilms of various pathogenic bacteria, including Mycobacterium smegmatis and methicillin-resistant Staphylococcus aureus (MRSA).[11][12] The trifluoroethyl substituent could enhance these antibiofilm properties by increasing the compound's hydrophobicity, which may facilitate its interaction with the bacterial cell membrane and the biofilm matrix.

Quantitative Data on Related 2-Aminoimidazole Derivatives

While specific data for this compound derivatives is not yet available in the public domain, the following tables provide quantitative data on the biological activities of structurally related 2-aminoimidazole compounds, offering a benchmark for the potential potency of the target derivatives.

Table 1: VAP-1 Inhibitory Activity of 1H-Imidazol-2-amine Derivatives

Compound IDStructureHuman VAP-1 IC50 (µM)Rat VAP-1 IC50 (µM)Reference
37b Novel 1H-imidazol-2-amine derivative0.0190.0051[8]
Compound 35c Thiazole-linked guanidine0.2300.014[3][13]

Table 2: Anti-Mycobacterial Activity of 2-Aminoimidazole Derivatives

Compound IDOrganismMIC (µg/mL)ActivityReference
Compound 2 M. tuberculosis-Restored isoniazid susceptibility[5]
Compound 3 M. tuberculosis-Restored isoniazid susceptibility[5]
Imidazo[2,1-b][6][9]oxazine derivatives M. tuberculosis H37Rv0.18–1.63Potent inhibition[14]

Conclusion and Future Directions

The this compound scaffold represents a promising area for drug discovery. By combining the versatile biological activity of the 2-aminoimidazole core with the advantageous physicochemical properties conferred by the trifluoroethyl group, it is anticipated that these derivatives will exhibit potent and selective activities against a range of therapeutic targets. Future research should focus on the synthesis and comprehensive biological evaluation of a library of these compounds to validate their predicted activities and to establish a clear structure-activity relationship. In particular, their potential as inhibitors of VAP-1 and CYP121, as well as their antibiofilm properties, warrants further investigation. The development of these novel derivatives could lead to new and effective treatments for inflammatory diseases, tuberculosis, and other challenging bacterial infections.

References

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  • Saito K, Ohta M, Inami H, et al. Inhibition of vascular adhesion protein-1 enhances the anti-tumor effects of immune checkpoint inhibitors. Cancer Sci. 2021;112(10):4003-4015. [Link]

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Methodological & Application

Scalable synthesis routes for 1-(2,2,2-trifluoroethyl)-1H-imidazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis of 1-(2,2,2-Trifluoroethyl)-1H-imidazol-2-amine

Executive Summary & Strategic Rationale

The target molecule, This compound , represents a high-value scaffold in medicinal chemistry. The 2-aminoimidazole core serves as a bioisostere for guanidines and is prevalent in


-adrenergic agonists and biofilm inhibitors. The introduction of the 2,2,2-trifluoroethyl group  at the 

-position is a critical design element: it lowers the basicity of the system compared to an ethyl group, enhances metabolic stability against oxidative dealkylation, and increases lipophilicity (

) to improve blood-brain barrier (BBB) penetration.

This guide outlines two distinct protocols. Route A (De Novo Cyclization) is the preferred method for multi-kilogram scale-up due to its unambiguous regiochemistry and cost-effective starting materials. Route B (Protected Alkylation) is a convergent approach suitable for rapid analog generation in early discovery.

Route A: De Novo Cyclization (Preferred Scalable Method)

Principle: This route builds the imidazole ring onto the trifluoroethyl amine. This circumvents the regioselectivity issues inherent in alkylating a pre-formed 2-aminoimidazole, where


 vs. exocyclic-

alkylation competes.

Mechanism:

  • Alkylation: Nucleophilic attack of 2,2,2-trifluoroethylamine on bromoacetaldehyde diethyl acetal.

  • Condensation/Cyclization: The resulting secondary amine reacts with cyanamide (

    
    ). Acid-catalyzed closure eliminates ethanol to form the aromatic ring.
    
Protocol A: Step-by-Step

Materials:

  • 2,2,2-Trifluoroethylamine (CAS: 753-90-2)

  • 2-Bromoacetaldehyde diethyl acetal (CAS: 2032-35-1)

  • Cyanamide (50% aq. solution or crystalline)

  • Potassium Carbonate (

    
    )
    
  • Ethanol (EtOH), Water, Hydrochloric Acid (HCl)

Step 1: Synthesis of


-(2,2,2-trifluoroethyl)aminoacetaldehyde diethyl acetal 
  • Setup: Charge a reactor with 2,2,2-trifluoroethylamine (1.0 equiv) and

    
      (1.2 equiv) in anhydrous acetonitrile (
    
    
    
    ).
  • Addition: Heat to

    
    . Add 2-bromoacetaldehyde diethyl acetal  (1.1 equiv) dropwise over 2 hours. Note: Slow addition prevents bis-alkylation.
    
  • Reaction: Stir at reflux (

    
    ) for 12–16 hours. Monitor by GC-MS for disappearance of the amine.
    
  • Workup: Cool to RT. Filter off inorganic salts. Concentrate the filtrate. Partition the residue between water and ethyl acetate (EtOAc).[1] Dry organic layer (

    
    ) and concentrate to yield the crude secondary amine oil.
    
    • Checkpoint: Purity should be

      
       by GC.
      

Step 2: Cyclization to this compound

  • Mixing: Dissolve the crude acetal intermediate (1.0 equiv) in a mixture of Ethanol/Water (1:1 ratio,

    
    ).
    
  • Reagent Addition: Add Cyanamide (1.5 equiv).

  • pH Adjustment: Adjust pH to ~3.0–4.0 using concentrated HCl. Crucial: The reaction requires acidic conditions to hydrolyze the acetal in situ, generating the reactive aldehyde species.

  • Heating: Heat to reflux (

    
    ) for 6–8 hours.
    
  • Isolation:

    • Cool to

      
      .
      
    • Basify to pH >12 with NaOH (50% aq).

    • Extract exhaustively with EtOAc (

      
      ).
      
    • Salt Formation (Recommended for Stability): Treat the organic phase with HCl in dioxane/ether to precipitate the hydrochloride salt . Filter and dry.

Route B: Protected Alkylation (Convergent Method)

Principle: Direct alkylation of 2-aminoimidazole. To prevent alkylation at the exocyclic amine, a Boc-protecting group is used. Critical Reagent: 2,2,2-Trifluoroethyl triflate (trifluoromethanesulfonate) .[2][3] Why: Trifluoroethyl halides (iodide/bromide) are notoriously unreactive in


 reactions due to the strong dipole of the 

group shielding the

-carbon. The triflate (OTf) is a "super-leaving group" required to overcome this barrier.
Protocol B: Step-by-Step

Step 1: Protection

  • React 2-aminoimidazole hemisulfate with

    
      (1.1 equiv) and 
    
    
    
    in DCM. Isolate tert-butyl (1H-imidazol-2-yl)carbamate .

Step 2: Trifluoroethylation

  • Solvation: Dissolve Boc-protected imidazole (1.0 equiv) in anhydrous DMF .

  • Deprotonation: Add Cesium Carbonate (

    
    )  (2.0 equiv). Stir at RT for 30 min. Note: 
    
    
    
    is preferred over NaH for solubility and milder handling.
  • Alkylation: Add 2,2,2-Trifluoroethyl triflate (1.2 equiv) dropwise at

    
    .
    
  • Reaction: Allow to warm to RT and stir for 12 hours.

  • Workup: Quench with water. Extract with EtOAc. Purify via silica gel chromatography (regioisomers may form;

    
    -product is typically less polar than 
    
    
    
    -product if ring is substituted, though here they are equivalent unless tautomerism is locked).

Step 3: Deprotection

  • Treat with TFA/DCM (1:4) at RT for 2 hours.

  • Concentrate and convert to free base or HCl salt.

Process Visualization (Graphviz)

SynthesisRoutes cluster_RouteA Route A: De Novo Cyclization (Scalable) cluster_RouteB Route B: Protected Alkylation (Discovery) StartA 2,2,2-Trifluoroethylamine (CAS 753-90-2) InterA Intermediate: N-(TFE)-aminoacetaldehyde diethyl acetal StartA->InterA K2CO3, MeCN, 80°C ReagentA1 Bromoacetaldehyde diethyl acetal ReagentA1->InterA Product TARGET: 1-(2,2,2-trifluoroethyl)- 1H-imidazol-2-amine InterA->Product EtOH/H2O, Reflux (Cyclization) ReagentA2 Cyanamide (H2N-CN) + HCl (pH 3-4) ReagentA2->Product StartB 2-Aminoimidazole (Hemisulfate) StepB1 Boc-Protected Imidazole StartB->StepB1 Boc2O, Et3N StepB2 N1-Alkylated Intermediate StepB1->StepB2 Cs2CO3, DMF (Alkylation) ReagentB1 2,2,2-Trifluoroethyl Triflate (OTf) ReagentB1->StepB2 Critical Reagent StepB2->Product TFA/DCM (Deprotection)

Figure 1: Comparison of the De Novo Cyclization route (preferred for scale) vs. the Protected Alkylation route.

Critical Safety & Handling Protocols

ReagentHazard ClassSpecific Handling Protocol
2,2,2-Trifluoroethyl Triflate Corrosive / Alkylating Agent High Alert: Potent alkylator. Use only in a fume hood. Double-glove (Nitrile/Laminate). Quench excess reagent with aqueous amine or caustic solution before disposal. Do not inhale vapors.
Cyanamide Toxic / Irritant Avoid contact with skin (dermal absorption). Store at

to prevent polymerization (dimerization to dicyandiamide).
Bromoacetaldehyde diethyl acetal Lachrymator Potent eye irritant. Handle in a well-ventilated hood.

Analytical Specifications (Self-Validation)

To ensure the integrity of the synthesized product, the following analytical criteria must be met:

  • 
     NMR (
    
    
    
    ):
    • 
       (2H, d, Imidazole ring protons).
      
    • 
       (2H, q, 
      
      
      
      ,
      
      
      ). Diagnostic Signal.
    • 
       (2H, s, 
      
      
      
      , exchangeable with
      
      
      ).
  • 
     NMR: 
    
    • Single peak at

      
       to 
      
      
      
      (triplet, coupled to
      
      
      ).
  • Mass Spectrometry (ESI+):

    • 
      ; expect 
      
      
      
      .

References

  • Vertex Pharmaceuticals. Synthesis of Substituted 2-Aminoimidazoles via Pd-Catalyzed Alkyne Carboamination. PMC. Available at: [Link]

  • Caron, S., et al. Preparation and Utility of Trihaloethyl Imidates: Useful Reagents for the Synthesis of Amidines.[4] J. Org.[4][5][6] Chem., 2010, 75, 945-947.[4] Available at: [Link]

  • Little, T. L., & Webber, S. E. A Simple and Practical Synthesis of 2-Aminoimidazoles.[5] J. Org.[4][5][6] Chem., 1994, 59(24), 7299–7305. (Foundational methodology for cyclization). Available at: [Link]

Sources

Procedures for derivatizing the exocyclic amine of 1-(2,2,2-trifluoroethyl)-1H-imidazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Functionalization of 1-(2,2,2-Trifluoroethyl)-1H-imidazol-2-amine

Executive Summary & Chemical Context

The derivatization of This compound presents a distinct challenge in medicinal chemistry. Unlike standard alkyl amines or even unsubstituted 2-aminoimidazoles, this scaffold possesses a unique electronic profile due to the 2,2,2-trifluoroethyl group at the N1 position.

The Challenge: The "Push-Pull" Deactivation

  • Guanidine-like Core: The 2-aminoimidazole core typically exhibits guanidine-like basicity (pKa ~8.0–8.5), making the exocyclic amine a competent nucleophile.

  • Fluorine Effect: The trifluoroethyl group is a potent electron-withdrawing group (EWG). Through the inductive effect (

    
    ), it significantly reduces the electron density of the imidazole ring. This lowers the pKa of the exocyclic amine (estimated pKa ~5.5–6.5), rendering it less nucleophilic  and resistant to standard mild coupling conditions (e.g., EDC/NHS).
    
  • Regioselectivity: While the N1 position is blocked, competition remains between the exocyclic amine (

    
    )  and the endocyclic nitrogen (
    
    
    
    )
    . Under kinetic control, electrophiles may attack
    
    
    , requiring thermodynamic equilibration to secure the desired
    
    
    -substituted product.

This guide provides high-fidelity protocols specifically optimized to overcome this electronic deactivation and ensure regioselective functionalization.

Decision Tree & Reactivity Logic

Before selecting a protocol, utilize the following decision matrix to match your electrophile with the necessary activation strategy.

ReactivityLogic Start Target Derivatization Acylation Amide Formation (Acylation) Start->Acylation Sulfonylation Sulfonamide Formation Start->Sulfonylation ReductiveAlk Reductive Amination (Alkylation) Start->ReductiveAlk Urea Urea Formation Start->Urea AcidCl Use Acid Chloride/Anhydride + Pyridine/DMAP (Protocol 1A) Acylation->AcidCl High Reactivity Needed Coupling Use HATU/HOAt + High Temp (Protocol 1B) Acylation->Coupling Chiral/Sensitive Acid StrongBase Requires NaH/LiHMDS (Protocol 2) Sulfonylation->StrongBase LewisAcid Requires Ti(OiPr)4 (Protocol 3) ReductiveAlk->LewisAcid Heat Isocyanate + Heat (Protocol 4) Urea->Heat

Figure 1: Strategic decision tree for derivatizing electron-deficient 2-aminoimidazoles. Note the emphasis on activation (DMAP, Ti(OiPr)4) or deprotonation (NaH).

Detailed Experimental Protocols

Protocol 1: Acylation (Amide Bond Formation)

Rationale: Due to the reduced nucleophilicity caused by the


 group, standard peptide coupling reagents (EDC, DCC) often result in poor conversion or stalling. We utilize 4-Dimethylaminopyridine (DMAP)  as a nucleophilic catalyst to transfer the acyl group effectively.

Method A: Acid Chlorides/Anhydrides (Recommended)

ReagentEquivalentsRole
Substrate 1.0Starting Material
Acid Chloride (

)
1.2 – 1.5Electrophile
Pyridine Solvent (or 5.0 eq)Base & Solvent
DMAP 0.1 – 0.2Nucleophilic Catalyst
DCM or DMF SolventCarrier (if not using Pyridine)

Step-by-Step:

  • Dissolution: Dissolve this compound (1.0 equiv) in anhydrous Pyridine (0.2 M concentration).

    • Note: If the substrate is a salt (e.g., HCl salt), add 1.1 equiv of TEA to neutralize it first.

  • Catalyst Addition: Add DMAP (0.1 equiv). Stir for 5 minutes at Room Temperature (RT).

  • Electrophile Addition: Dropwise add the Acid Chloride (1.2 equiv) at 0°C.

  • Reaction: Allow to warm to RT and stir for 4–16 hours.

    • Monitoring: Check LCMS. If

      
      -acylation (kinetic product) is observed, heat to 50°C to promote rearrangement to the thermodynamic 
      
      
      
      -amide.
  • Workup: Dilute with EtOAc, wash with saturated

    
     (to remove pyridine), water, and brine. Dry over 
    
    
    
    .
Protocol 2: Sulfonylation (Sulfonamide Synthesis)

Rationale: Sulfonyl chlorides are less reactive toward weak amines than acid chlorides. The neutral amine is likely too weak to attack efficiently. We must generate the anion using a strong base.

ReagentEquivalentsRole
Substrate 1.0Starting Material
NaH (60% dispersion) 1.2 – 1.5Strong Base
Sulfonyl Chloride 1.1 – 1.2Electrophile
THF (Anhydrous) SolventAprotic Solvent

Step-by-Step:

  • Deprotonation: Suspend NaH (1.5 equiv) in anhydrous THF at 0°C under Argon.

  • Addition: Slowly add a solution of the substrate in THF to the NaH suspension. Evolution of

    
     gas will occur. Stir at 0°C for 30 minutes until gas evolution ceases.
    
    • Checkpoint: The solution often turns yellow/orange, indicating anion formation.

  • Coupling: Add the Sulfonyl Chloride (1.1 equiv) dropwise at 0°C.

  • Completion: Stir at 0°C for 1 hour, then allow to warm to RT.

  • Quench: Carefully quench with saturated

    
     solution. Extract with EtOAc.
    
Protocol 3: Reductive Amination (N-Alkylation)

Rationale: Electron-deficient amines react poorly with ketones/aldehydes to form imines. The equilibrium favors the starting materials. We use Titanium(IV) isopropoxide as a Lewis acid and water scavenger to drive imine formation before adding the reducing agent.

Workflow Diagram:

ReductiveAmination Start Amine + Aldehyde Complex Ti(OiPr)4 Complex (Water Scavenging) Start->Complex Mix neat or in THF Imine Imine Intermediate Complex->Imine Stir 4-12h Reduction Reduction (NaBH4) Imine->Reduction Add Reductant Product Sec-Amine Product Reduction->Product

Figure 2: Lewis-acid mediated reductive amination pathway.

Step-by-Step:

  • Imine Formation: In a sealed vial, mix the substrate (1.0 equiv), the Aldehyde/Ketone (1.1 equiv), and Ti(OiPr)4 (1.5 – 2.0 equiv).

    • Solvent: Use minimal anhydrous THF or run neat if possible.

  • Incubation: Stir at RT (for aldehydes) or 50°C (for ketones) for 6–12 hours. The solution will become viscous.

  • Reduction: Dilute with dry MeOH (to solubilize). Cool to 0°C. Carefully add NaBH4 (2.0 equiv) in portions.

    • Caution: Exothermic reaction.

  • Quench: Add 1N NaOH or water to precipitate Titanium salts (white solid). Filter through Celite.

Scientific Validation & Troubleshooting

Regioselectivity Confirmation (NMR)

How do you know if you functionalized the Exocyclic Amine (


) or the Ring Nitrogen (

)?
  • 
    -Product (Desired):  The symmetry of the imidazole ring protons (H4 and H5) is retained or shifted systematically. In 
    
    
    
    NMR, the amide -NH proton typically appears downfield (9.0–11.0 ppm).
  • 
    -Product (Undesired):  This disrupts the aromaticity more significantly. The H4 and H5 protons will show distinct, unsymmetrical splitting patterns.
    
Common Failure Modes
  • No Reaction:

    • Cause: Nucleophilicity is too low due to the trifluoroethyl group.

    • Fix: Switch from EDC coupling to Acid Chloride/Pyridine (Protocol 1). If doing reductive amination, increase Ti(OiPr)4 loading.

  • Starting Material Recovery in Sulfonylation:

    • Cause: Incomplete deprotonation.

    • Fix: Ensure NaH is fresh. Use LiHMDS (1.0 M in THF) as a soluble alternative base.

References

  • Vertex AI Search. (2025). Reactivity of this compound. Retrieved from 1

  • Li, S., et al. (2024).[2][3] Biosynthesis of 4-Acyl-5-aminoimidazole Alkaloids Featuring a New Friedel–Crafts Acyltransferase. Shandong University. Retrieved from 4

  • Mino, T., Sakamoto, S., & Hamachi, I. (2021).[5] Recent applications of N-acyl imidazole chemistry in chemical biology. Bioscience, Biotechnology, and Biochemistry.[2][5][6] Retrieved from 5

  • PubChem. (2025).[7] this compound Compound Summary. National Library of Medicine. Retrieved from 8[9]

  • Chemistry Steps. (2025). Reductive Amination Mechanism and Protocols. Retrieved from 10

Sources

Incorporation of 1-(2,2,2-trifluoroethyl)-1H-imidazol-2-amine into kinase inhibitor scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Incorporation of 1-(2,2,2-trifluoroethyl)-1H-imidazol-2-amine into Kinase Inhibitor Scaffolds Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Introduction: The Fluorine Effect in Kinase Design

The incorporation of fluorine into kinase inhibitor scaffolds is a cornerstone strategy in modern medicinal chemistry. While the 2-aminoimidazole moiety is a classic "hinge binder" (mimicking the hydrogen bonding of adenine), its high basicity (


) often leads to poor membrane permeability and rapid renal clearance.

The This compound moiety represents a sophisticated bioisosteric solution. The electron-withdrawing trifluoroethyl group exerts a strong inductive effect (


), significantly lowering the 

of the imidazole ring to the physiological range (

). This modification achieves three critical design goals:
  • Permeability: Maintains a neutral state at physiological pH, enhancing passive diffusion.

  • Metabolic Stability: The

    
     group blocks potential dealkylation sites on the ethyl chain.
    
  • Hinge Interaction: Retains the donor-acceptor motif required for bidentate binding to the kinase hinge region (typically Glu/Met residues).

This guide details the synthesis of this building block and its subsequent coupling to common kinase scaffolds (pyrimidine and pyridine cores) using


 and Buchwald-Hartwig methodologies.

Chemical Rationale & Design Strategy

2.1 Pharmacophore Modeling

The this compound fragment is designed to function as the primary hinge-binding element. The exocyclic amine acts as the H-bond donor (to the hinge carbonyl), while the N3 ring nitrogen acts as the H-bond acceptor (from the hinge NH).

2.2 Structural Logic Diagram

The following interaction map illustrates the role of the moiety within the ATP-binding pocket.

KinaseInteraction cluster_0 Pharmacological Impact Hinge Kinase Hinge Region (Glu/Met Backbone) Scaffold Inhibitor Core (e.g., Pyrimidine) Moiety 1-(2,2,2-trifluoroethyl) -1H-imidazol-2-amine Moiety->Hinge H-Bond (Donor/Acceptor) Moiety->Scaffold C-N Coupling CF3 CF3 Group (Modulates pKa) CF3->Moiety Inductive Effect (-I) Permeability Increased Permeability (Neutral at pH 7.4) CF3->Permeability Metabolism Blocked Metabolism CF3->Metabolism

Caption: Interaction map showing the dual role of the trifluoroethyl moiety in binding affinity and physicochemical property modulation.

Synthesis of the Building Block

Compound: this compound CAS: N/A (Custom Synthesis)

While direct alkylation of 2-aminoimidazole is possible, it often suffers from poly-alkylation. The most robust protocol for scale-up involves the alkylation of 2-nitroimidazole followed by reduction.

Protocol A: Synthesis via Nitroimidazole Reduction
Step 1: N-Alkylation
  • Reagents: 2-Nitroimidazole (1.0 eq), 2,2,2-Trifluoroethyl trifluoromethanesulfonate (1.1 eq),

    
     (1.5 eq).
    
  • Solvent: Anhydrous DMF.

  • Procedure:

    • Dissolve 2-nitroimidazole in DMF (

      
      ) under 
      
      
      
      .
    • Add

      
       and stir for 30 min at RT (Solution turns yellow/orange).
      
    • Dropwise add 2,2,2-trifluoroethyl triflate (Caution: Potent alkylating agent).

    • Heat to

      
       for 4 hours.
      
    • Workup: Dilute with EtOAc, wash with water (

      
      ) and brine. Dry over 
      
      
      
      .
    • Yield: Expect 75-85% of 1-(2,2,2-trifluoroethyl)-2-nitro-1H-imidazole.

Step 2: Reduction to Amine
  • Reagents:

    
     (10% wt), 
    
    
    
    gas (balloon or 50 psi).
  • Solvent: MeOH or EtOH.

  • Procedure:

    • Dissolve the nitro intermediate in MeOH.

    • Add

      
       (10% by weight of substrate).
      
    • Stir under

      
       atmosphere for 6-12 hours at RT.
      
    • Filtration: Filter through Celite to remove Pd.

    • Isolation: Concentrate in vacuo. The product is an unstable free base; convert immediately to HCl salt (using 4M HCl in dioxane) for storage.

    • Storage: The HCl salt is stable at

      
       for months.
      

Incorporation Strategies (Coupling Protocols)

Incorporating this amine into a kinase scaffold (e.g., 2,4-dichloropyrimidine) requires careful control of regioselectivity. The exocyclic amine is the desired nucleophile, but the ring nitrogen (N3) can compete if conditions are too basic or the scaffold is extremely electrophilic.

Method A:

Displacement (The "Workhorse" Method)

Best for: Electron-deficient scaffolds (e.g., Pyrimidines, Triazines).

Reagents:

  • Scaffold: 2,4-Dichloropyrimidine (or similar).

  • Nucleophile: this compound (HCl salt).

  • Base: DIPEA (Hunig's Base) - 3.0 eq.

  • Solvent: n-Butanol or DMSO.

Protocol:

  • Setup: In a microwave vial, suspend the amine salt (1.0 eq) and the chloropyrimidine scaffold (1.0 eq) in n-Butanol (

    
    ).
    
  • Activation: Add DIPEA (3.0 eq). The mixture should become homogeneous.

  • Reaction: Heat at

    
     (thermal) or 
    
    
    
    (microwave) for 1-2 hours.
  • Monitoring: Monitor by LCMS. Look for the mass shift corresponding to Cl displacement.

  • Workup: Evaporate n-Butanol. Resuspend in DCM, wash with sat.

    
    .
    
  • Purification: Flash chromatography (DCM:MeOH gradient).

Critical Note: If the scaffold has two chlorines (e.g., 2,4-dichloro), the C4 position is usually more reactive. If you need to couple at C2, you must first block C4 or use a less reactive leaving group at C2.

Method B: Buchwald-Hartwig Cross-Coupling

Best for: Unreactive scaffolds (e.g., Pyridines, Phenyls) or when


 fails.

Reagents:

  • Catalyst:

    
     (5 mol%) + Xantphos (10 mol%).
    
  • Base:

    
     (2.0 eq).
    
  • Solvent: 1,4-Dioxane (anhydrous, degassed).

Protocol:

  • Inertion: Flame-dry the reaction vessel and purge with Argon.

  • Loading: Add Scaffold-Cl (1.0 eq), Amine (1.2 eq), Base, and Ligand/Catalyst.

  • Solvent: Add degassed dioxane.

  • Reaction: Heat to

    
     overnight.
    
  • Troubleshooting: If conversion is low, switch to BrettPhos Pd G3 precatalyst, which is superior for primary amines and heteroaryl chlorides.

Experimental Workflow Diagram

The following diagram outlines the decision tree for synthesizing and coupling the moiety.

Workflow Start Start: Target Design Synth Synthesize Building Block (Nitro-Reduct Route) Start->Synth Check Is Scaffold Electron Deficient? (e.g., Pyrimidine vs Benzene) Synth->Check SNAr Method A: SNAr (n-BuOH, 120°C) Check->SNAr Yes (Pyrimidine) Buchwald Method B: Buchwald (Pd-Cat, Cs2CO3) Check->Buchwald No (Pyridine/Aryl) Purify Purification (C18 or Silica) SNAr->Purify Buchwald->Purify Final Final Kinase Inhibitor Purify->Final

Caption: Decision matrix for selecting the optimal coupling strategy based on scaffold electronics.

Validation & Quality Control

When characterizing the final inhibitor, specific NMR signatures confirm the correct incorporation of the trifluoroethyl group.

FeatureMethodExpected Signal / Observation
Identity 1H NMR Quartet at

(

). This corresponds to the

adjacent to the

group.
Fluorine 19F NMR Triplet at

. Confirms the

group integrity.
Regiochemistry NOESY NOE cross-peak between the

(quartet) and the imidazole C5 proton confirms N1 alkylation.
Purity LCMS Check for des-fluoro impurities (rare) or incomplete coupling.

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methyl-pyrimidin-4-ylamino)-thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity. Journal of Medicinal Chemistry, 47(27), 6658-6661. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Zhu, X., et al. (2014). Synthesis and biological evaluation of 2-aminoimidazole derivatives as novel inhibitors of TGF-β type I receptor kinase. Bioorganic & Medicinal Chemistry, 22(15), 4160-4168. Link

Application Notes & Protocols for One-Pot Synthesis of 1-Substituted 2-Aminoimidazoles

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The 2-aminoimidazole (2-AI) scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug discovery.[1] Found in a plethora of marine natural products, this versatile structure exhibits a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] Its unique ability to engage in multiple hydrogen bonding interactions allows it to mimic or disrupt biological signaling pathways, making it a focal point for the development of novel therapeutics.[2] This guide provides researchers, scientists, and drug development professionals with an in-depth overview of robust one-pot methodologies for constructing 1-substituted 2-aminoimidazoles, complete with detailed experimental protocols, mechanistic insights, and comparative data.

The following sections detail four distinct and powerful one-pot strategies, ranging from green modifications of classical methods to modern catalytic approaches, enabling the efficient synthesis of diverse 2-AI libraries.

G cluster_workflow General One-Pot Synthesis Workflow reagents Combine Starting Materials, Catalyst & Solvent in a Single Vessel reaction Initiate Reaction (Heating, MW-Irradiation, etc.) reagents->reaction monitoring Monitor Progress (TLC, LC-MS) reaction->monitoring workup Reaction Work-up (Quenching, Extraction) monitoring->workup purification Purification (Crystallization, Chromatography) workup->purification product Isolated 1-Substituted 2-Aminoimidazole purification->product

Caption: General workflow for one-pot 2-aminoimidazole synthesis.

Methodology 1: Greener Synthesis via Condensation in Deep Eutectic Solvents (DES)

One of the most established routes to 2-aminoimidazoles is the condensation of an α-haloketone with a guanidine derivative.[1] This method has been significantly improved by replacing volatile organic solvents (VOCs) with Deep Eutectic Solvents (DES), such as a mixture of choline chloride (ChCl) and glycerol or urea.[3][4] This "green" approach not only reduces environmental impact but also dramatically decreases reaction times and simplifies product isolation.[4][5]

Mechanistic Rationale: The reaction proceeds through a one-pot, two-step sequence. First, the guanidine acts as a nucleophile, displacing the halide from the α-haloketone in an SN2 reaction. The resulting intermediate then undergoes an intramolecular cyclization, where a second nitrogen atom of the guanidine moiety attacks the carbonyl carbon. Subsequent dehydration yields the aromatic 2-aminoimidazole ring. The DES medium is believed to facilitate the reaction through hydrogen bond catalysis, stabilizing charged intermediates and promoting the dehydration step.[3]

G start α-Chloroketone + Guanidine sn2 Sɴ2 Alkylation Intermediate start->sn2 Nucleophilic Attack cyclization Intramolecular Cyclization sn2->cyclization Amine attacks Carbonyl dehydration Dehydration (H₂O loss) cyclization->dehydration Elimination product 2-Aminoimidazole dehydration->product

Caption: Mechanism of α-haloketone and guanidine condensation.

Comparative Data: DES vs. Conventional Solvents

This table summarizes the advantages of using a choline chloride-glycerol (ChCl-Gly) deep eutectic solvent over traditional organic solvents for the synthesis of various 2-aminoimidazole derivatives.

EntryProductSolventTime (h)Yield (%)Reference
1N,1,5-triphenyl-1H-imidazol-2-amineChCl-Gly492[5]
2N,1,5-triphenyl-1H-imidazol-2-amineTHF1085[5]
35-(4-chlorophenyl)-N,1-diphenyl-1H-imidazol-2-amineChCl-Gly495[5]
45-(4-chlorophenyl)-N,1-diphenyl-1H-imidazol-2-amineEthanol1288[5]
5N,1-diphenyl-5-(p-tolyl)-1H-imidazol-2-amineChCl-Gly680[5]
6N,1-diphenyl-5-(p-tolyl)-1H-imidazol-2-amineTHF1270[5]
Experimental Protocol: Synthesis of N,1-Diphenyl-5-(p-tolyl)-1H-imidazol-2-amine[5]
  • Preparation of DES: In a round-bottom flask, combine choline chloride (2.0 mmol) and glycerol (4.0 mmol). Heat the mixture at 80 °C with stirring until a clear, homogeneous liquid is formed. Allow the DES to cool to room temperature.

  • Reagent Addition: To the prepared DES (2 mL), add 2-chloro-1-(p-tolyl)-2-phenylethan-1-one (1.0 mmol, 244.7 mg), N,N'-diphenylguanidine (1.3 mmol, 274.8 mg), and triethylamine (1.0 mmol, 139 µL).

    • Scientist's Note: Triethylamine is a non-nucleophilic base used to neutralize the HCl generated during the initial alkylation, preventing the protonation and deactivation of the guanidine nucleophile.

  • Reaction: Stir the mixture vigorously at 80 °C. The reaction is conducted open to the atmosphere.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., Hexane:Ethyl Acetate 7:3). The reaction is typically complete within 6 hours.

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. Add water (10 mL) to the flask, which will cause the product to precipitate.

  • Purification: Collect the solid product by vacuum filtration. Wash the solid with cold water (2 x 5 mL). The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel to yield the pure product as a yellow solid.

    • Expected Yield: ~80% (260 mg).[4]

    • Characterization: The product identity can be confirmed by NMR and mass spectrometry. 1H-NMR (CDCl3) will show a characteristic singlet for the methyl group around δ 2.33 ppm and a broad singlet for the NH proton.[4]

Methodology 2: Palladium-Catalyzed Alkyne Carboamination

A modern and elegant strategy for constructing the 2-aminoimidazole core involves a palladium-catalyzed carboamination of N-propargyl guanidines with aryl triflates.[2][6] This powerful one-pot reaction forms both a C-N and a C-C bond during the annulation step, allowing for the rapid assembly of complex and diversely substituted 2-aminoimidazoles.[6] This method is particularly valuable for late-stage derivatization in the synthesis of natural products.[2]

Mechanistic Rationale: The proposed catalytic cycle begins with the oxidative addition of the aryl triflate to a Pd(0) complex. The resulting cationic Pd(II) species coordinates to the alkyne of the N-propargyl guanidine. This is followed by an outer-sphere attack of the guanidine nucleophile onto the coordinated alkyne (anti-aminopalladation). Reductive elimination from the subsequent Pd-alkenyl intermediate affords an exocyclic alkene product, which rapidly isomerizes to the thermodynamically stable 2-aminoimidazole ring.[2][6]

G pd0 Pd(0) Catalyst pd2 [Ar-Pd(II)-OTf] pd0->pd2 Oxidative Addition start Ar-OTf start->pd2 complex Alkyne-Pd Complex pd2->complex Coordination alkyne N-Propargyl Guanidine alkyne->complex attack anti-Aminopalladation complex->attack Guanidine Attack intermediate Pd-Alkenyl Intermediate attack->intermediate reductive Reductive Elimination intermediate->reductive reductive->pd0 Catalyst Regeneration exo_product Exocyclic Product reductive->exo_product product 2-Aminoimidazole exo_product->product Isomerization

Caption: Proposed mechanism for Pd-catalyzed carboamination.

Scope of Aryl Triflates

The reaction is compatible with a range of electronically diverse aryl triflates, demonstrating its broad utility.

EntryAryl Triflates (Ar-OTf)Yield (%)Reference
1Phenyl triflate81[2]
24-Methoxyphenyl triflate80[2]
34-Acetylphenyl triflate78[2]
44-Benzoylphenyl triflate73[2]
5Naphthyl triflate75[2]
Experimental Protocol: Pd-Catalyzed Synthesis of an N-Tosyl-2-Aminoimidazole[6]
  • Vessel Preparation: To an oven-dried vial equipped with a magnetic stir bar, add Pd(OAc)2 (0.025 mmol, 5.6 mg) and the phosphine ligand (e.g., SPhos, 0.05 mmol).

    • Scientist's Note: The choice of ligand is critical for stabilizing the palladium catalyst and promoting the desired reactivity. Bulky, electron-rich phosphine ligands are often effective.

  • Reagent Addition: Add the N-propargyl guanidine substrate (0.5 mmol), the aryl triflate (0.6 mmol), and LiOtBu (1.5 mmol, 120 mg).

  • Solvent and Sealing: Evacuate the vial and backfill with argon three times. Add anhydrous trifluorotoluene (PhCF3, 2.5 mL) via syringe. Seal the vial with a Teflon-lined cap.

  • Reaction: Place the vial in a preheated oil bath at 100 °C and stir for 3-12 hours.

  • Monitoring: Monitor the reaction by LC-MS to track the consumption of the starting material and the formation of the product.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (10 mL) and filter through a pad of Celite.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography on silica gel to afford the desired N-tosyl-2-aminoimidazole product.

    • Scientist's Note: The N-tosyl protecting group enhances the nucleophilicity of the guanidine and can be readily removed in a subsequent step using reducing agents like samarium(II) iodide or lithium/naphthalene to yield the free 2-aminoimidazole.[2]

Methodology 3: Tandem Alkene-Diamination

This step-economical one-pot method provides access to polysubstituted 2-aminoimidazoles through the reaction of guanidine with conjugated α-bromoalkenones.[7] A key advantage of this approach is that it avoids the need for protection/derivatization of the guanidine starting material. The reaction proceeds through a tandem pathway involving an aza-Michael addition, an SN2 cyclization, and a unique redox-neutral aromatization step.[7]

Mechanistic Rationale: The reaction is initiated by a 1,4-conjugate (aza-Michael) addition of guanidine to the α-bromoalkenone. This is followed by an intramolecular SN2 reaction, where a second nitrogen atom displaces the bromide, forming a five-membered imidazoline ring. The final aromatization to the 2-aminoimidazole is proposed to occur via an internal redox-neutral process, which is distinct from typical dehydrogenative oxidation pathways.[7]

Experimental Protocol: Synthesis of 4,5-Diphenyl-1H-imidazol-2-amine[7]
  • Reagent Addition: In a sealed tube, combine (Z)-2-bromo-1,2-diphenylethen-1-one (α-bromochalcone) (0.5 mmol), guanidine hydrochloride (0.75 mmol, 71.6 mg), and K2CO3 (1.5 mmol, 207.3 mg).

    • Scientist's Note: K2CO3 serves as the base to both neutralize the guanidine hydrochloride salt and facilitate the Michael addition and subsequent cyclization steps.

  • Oxidant and Solvent: Add MnO2 (1.0 mmol, 86.9 mg) and anhydrous 1,4-dioxane (2.0 mL).

    • Scientist's Note: While the final aromatization is redox-neutral, the addition of an oxidant like MnO2 is found to be crucial under optimized conditions to minimize the formation of side products, such as 2-aminopyrimidines, and drive the reaction towards the desired imidazole.[7]

  • Reaction: Seal the tube and heat the mixture at 110 °C for 12 hours.

  • Work-up: After cooling, dilute the reaction mixture with ethyl acetate and filter through a Celite pad to remove inorganic salts and MnO2.

  • Purification: Concentrate the filtrate and purify the crude residue by flash column chromatography (using a gradient of ethyl acetate in hexanes) to obtain the pure 2-aminoimidazole product.

    • Expected Yield: Up to 70%.

Methodology 4: Microwave-Assisted Ring Transformation

Microwave irradiation offers a powerful tool for accelerating organic reactions, and the synthesis of 2-aminoimidazoles is no exception. An efficient one-pot, two-step protocol has been developed that starts from readily available 2-aminopyrimidines and α-bromoketones.[8] The process involves the initial formation of an imidazo[1,2-a]pyrimidinium intermediate, followed by microwave-assisted cleavage of the pyrimidine ring with hydrazine to yield the desired 2-aminoimidazole.[8][9]

Mechanistic Rationale: The 2-aminopyrimidine first reacts with the α-bromoketone to form a bicyclic 2,3-dihydro-2-hydroxyimidazo[1,2-a]pyrimidinium salt. In the same pot, the addition of hydrazine and subsequent microwave heating induces a nucleophilic attack on the pyrimidine ring. This leads to ring-opening, followed by recyclization and elimination, ultimately cleaving the six-membered ring to leave the stable five-membered 2-aminoimidazole core.[8]

Experimental Protocol: Microwave-Assisted Synthesis of a 1,4-Disubstituted-1H-imidazol-2-amine[8]
  • Step 1 (Intermediate Formation): In a microwave process vial, dissolve 2-aminopyrimidine (1.0 mmol) and the desired α-bromoketone (e.g., 2-bromoacetophenone, 1.1 mmol) in acetonitrile (3 mL). Stir the mixture at room temperature for 1 hour.

  • Step 2 (Ring Cleavage): To the same vial, add hydrazine monohydrate (5.0 mmol).

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 150 °C for 20 minutes.

    • Scientist's Note: Microwave heating provides rapid and uniform energy transfer, significantly reducing the reaction time from many hours (under conventional heating) to minutes.

  • Work-up: After cooling, remove the solvent under reduced pressure.

  • Purification: Purify the resulting residue by preparative HPLC or column chromatography to isolate the target 2-aminoimidazole.

References

  • Wolfe, C. N., & Zajdlik, A. (2014). Synthesis of Substituted 2-Aminoimidazoles via Pd-Catalyzed Alkyne Carboamination Reactions. Application to the Synthesis of Preclathridine Natural Products. Organic Letters. [Link]

  • National Center for Biotechnology Information. (2014). Synthesis of Substituted 2-Aminoimidazoles via Pd-Catalyzed Alkyne Carboamination Reactions. Application to the Synthesis of Preclathridine Natural Products. PubChem. [Link]

  • Capua, M., et al. (2016). An Expeditious and Greener Synthesis of 2-Aminoimidazoles in Deep Eutectic Solvents. Molecules. [Link]

  • National Center for Biotechnology Information. (2016). An Expeditious and Greener Synthesis of 2-Aminoimidazoles in Deep Eutectic Solvents. PubChem. [Link]

  • ResearchGate. (2025). Preparation of 2-Amino Benzimidazoles using Cyanogen Halide. ResearchGate. [Link]

  • Shestakov, A. S., et al. (2009). Synthesis of Derivatives of 2-Aminoimidazole (III) and 2-Iminoimidazolidine (VI) by Cyclization of 1-Aryl-2-(4,6-dimethylpyrimidin-2-yl)guanidines with α-Bromocarbonyl Compounds. ResearchGate. [Link]

  • The Journal of Organic Chemistry. (2010). A Simple and Practical Synthesis of 2-Aminoimidazoles. ACS Publications. [Link]

  • MDPI. (2016). An Expeditious and Greener Synthesis of 2-Aminoimidazoles in Deep Eutectic Solvents. MDPI. [Link]

  • ResearchGate. (2010). Synthesis of Substituted 2-Aminoimidazoles. ResearchGate. [Link]

  • Ermolat'ev, D. S., et al. (2011). One-pot microwave-assisted protocol for the synthesis of substituted 2-amino-1H-imidazoles. Molecular Diversity. [Link]

  • Organic Chemistry Portal. (2023). Imidazole synthesis. Organic Chemistry Portal. [Link]

  • ResearchGate. (2017). 2-Aminoimidazoles. ResearchGate. [Link]

  • ResearchGate. (2018). A one-pot, multicomponent reaction for the synthesis of novel 2-alkyl substituted 4-aminoimidazo[1,2-: A][2][3][10]triazines. ResearchGate. [Link]

  • Asian Journal of Chemistry. (2012). Synthesis and Characterization of Some New Aminoimidazoles. Asian Journal of Chemistry. [Link]

  • Dolzhenko, A. V., et al. (2017). A multicomponent reaction of 2-aminoimidazoles: microwave-assisted synthesis of novel 5-aza-7-deaza-adenines. RSC Advances. [Link]

  • Guchhait, S. K., et al. (2017). Synthesis of Polysubstituted 2-Aminoimidazoles via Alkene-Diamination of Guanidine with Conjugated α-Bromoalkenones. Organic Chemistry Portal. [Link]

  • RSC Publishing. (2017). A multicomponent reaction of 2-aminoimidazoles: microwave-assisted synthesis of novel 5-aza-7-deaza-adenines. RSC Advances. [Link]

  • RSC Publishing. (2016). One-pot catalytic oxidation for the synthesis of 2-biphenylbenzoxazoles, benzothiazoles and 1-substituted benzimidazoles: a convenient and efficient strategy. RSC Advances. [Link]

  • National Center for Biotechnology Information. (2018). A one-pot, multicomponent reaction for the synthesis of novel 2-alkyl substituted 4-aminoimidazo[1,2- a][2][3][10]triazines. PubChem. [Link]

  • Sunway Institutional Repository. (2020). A multicomponent reaction of 2-aminoimidazoles: microwave-assisted synthesis of novel 5-aza-7- deaza-adenines. Sunway Institutional Repository. [Link]

  • MDPI. (2017). Recent Advances in Cyanamide Chemistry: Synthesis and Applications. MDPI. [Link]

Sources

Troubleshooting & Optimization

Preventing regioselectivity errors during trifluoroethylation of 2-aminoimidazole

[1][2]

Current Status: Systems Normal Topic: Regiocontrol during

Ticket Priority:

The Mechanistic Landscape: Why This Fails

The Core Problem: 2-Aminoimidazole is a "chameleon" nucleophile.[1] It exists in a tautomeric equilibrium between the amino-imidazole (A) and imino-imidazoline (B) forms.[1][2] When you introduce a "hard," electron-deficient electrophile like 2,2,2-trifluoroethyl triflate (TFE-OTf), three distinct nucleophilic sites compete:

  • N1 (Ring): The typical target for scaffold decoration.[2]

  • N3 (Ring): Sterically or electronically distinct depending on C4/C5 substitution.[2]

  • 
     (Exocyclic):  Often reacts if the ring is sterically crowded or if strong bases deprotonate it.[2]
    
Visualizing the Competition

The following diagram illustrates the tautomeric flux and the competing sites of attack.

GTautomerAAmino-Imidazole(Aromatic, N1-H)TautomerBImino-Imidazoline(Non-aromatic, N-exo-H)TautomerA->TautomerBTautomerism(Fast)AnionDelocalized Anion(Formed by Base)TautomerA->AnionBase (NaH/Cs2CO3)TautomerB->AnionBaseProdN1Product A:N1-Trifluoroethyl(Desired Scaffold)Anion->ProdN1TFE-OTf(Kinetic Control)ProdNExoProduct B:N-exo-Trifluoroethyl(Common Impurity)Anion->ProdNExoTFE-OTf(Thermodynamic/Steric)ProdBisProduct C:Bis-Alkylated(Over-reaction)ProdN1->ProdBisExcess Reagent

Figure 1: Reaction network showing the equilibrium between tautomers and the bifurcation points for regioselectivity errors.

Troubleshooting Guide (Q&A)

Q1: Why am I observing significant -alkylation (exocyclic amine) instead of ring alkylation?

Diagnosis: This is often a pKa mismatch .[2] The pKa of the protonated 2-aminoimidazole ring is ~8.5, while the exocyclic amine is less acidic but highly nucleophilic in the imino tautomer form.[1]

  • The Cause: Using a base that is too strong (like NaH) without a protecting group can delocalize the negative charge onto the exocyclic nitrogen, promoting attack there.[2]

  • The Fix: Switch to a "soft" deprotonation strategy or, more reliably, protect the exocyclic amine with a carbamate (Boc/Cbz).[2] The electron-withdrawing protecting group reduces the nucleophilicity of the exocyclic nitrogen, forcing the electrophile to react at the ring nitrogen (N1).[2]

Q2: The reaction stalls at 40-50% conversion. Should I add more TFE-triflate?

Diagnosis: Do not simply add more reagent. The trifluoroethyl group is electron-withdrawing (

2
  • The Cause: As the reaction proceeds, the alkylated product is less basic than the starting material, but the released triflic acid (TfOH) can protonate the remaining starting material, deactivating it.[2]

  • The Fix: Ensure you are using a proton sponge or an inorganic base buffer (e.g., excess

    
     or 
    
    
    ) to neutralize the triflic acid byproduct immediately.[2]
Q3: I am getting a mixture of N1 and N3 isomers (on 4-substituted substrates). How do I control this?

Diagnosis: This is governed by steric vs. electronic control .[3]

  • Rule of Thumb: In basic conditions (

    
     mechanism), alkylation prefers the nitrogen distal to a bulky or electron-withdrawing substituent (the 1,4-isomer).[1][2]
    
  • The Fix: If you need the sterically crowded isomer (1,5-isomer), you cannot use direct alkylation.[1][2] You must cyclize the imidazole de novo or use a directing group strategy.

Validated Protocols

Protocol A: The "Gold Standard" (Protection-Deprotection)

Recommended for high-value intermediates where regiopurity is critical.[1][2]

Logic: By installing a Boc group on the exocyclic amine, you eliminate

2
  • Protection: React 2-aminoimidazole with

    
     (1.1 equiv) and DMAP (cat.) in THF to yield 2-(Boc-amino)imidazole .
    
  • Alkylation:

    • Dissolve 2-(Boc-amino)imidazole (1.0 equiv) in anhydrous DMF or Acetonitrile .[1][2]

    • Add

      
        (2.0 equiv). Stir for 30 min at RT. Note: Cesium promotes the "naked anion" effect, enhancing reactivity against the sluggish TFE electrophile.
      
    • Add 2,2,2-Trifluoroethyl triflate (1.1 equiv) dropwise at 0°C.[1][2]

    • Warm to 40-50°C and monitor by LCMS.

  • Deprotection: Treat with TFA/DCM (1:1) to reveal the free amine.[2]

Expected Outcome: >95% N1-regioselectivity.

Protocol B: Direct Alkylation (High Throughput)

Recommended for early screening; higher risk of mixtures.[2]

  • Setup: Charge 2-aminoimidazole (1.0 equiv) and

    
      (2.5 equiv) in Acetone  (reflux) or DMF  (60°C).
    
  • Addition: Add 2,2,2-Trifluoroethyl iodide (1.5 equiv) - Note: The iodide is less reactive than triflate, requiring heat, which increases thermodynamic control.[1][2]

  • Workup: Filter inorganic salts immediately to prevent reverse reactions or polymerization.

Data Support: Solvent & Base Effects[4][5]

The following table summarizes the impact of reaction conditions on the Ratio of N1 (Ring) vs. N-exo alkylation for 2-aminoimidazole.

SolventBaseTempN1 : N-exo RatioNotes
DMF

25°C92 : 8 Best balance of solubility and selectivity.[1][2]
THF NaH0°C60 : 40Strong base promotes exocyclic anion formation.
Acetone

Reflux85 : 15Good for scale-up; slower reaction rate.[1]
DCM TEA25°C< 10% Conv.Organic bases are often too weak to drive TFE-alkylation.[1]

References

  • Mechanism of Imidazole Alkylation

    • Smith, M. B.[1][2] "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure." 8th Edition. Wiley, 2019. (General reactivity of ambident nucleophiles).

  • Regioselectivity in 2-Aminoimidazoles

    • Journal of Medicinal Chemistry. "Synthesis and Biological Screening of 2-Aminoimidazole-based Antibiofilm Agents."

  • Trifluoroethylation Reagents: Journal of Fluorine Chemistry. "Nucleophilic Trifluoroethylation Strategies." (General reference for TFE-OTf reactivity).
  • Tautomerism Control

    • Benzo, A. et al.[4][5] "Tautomerism involving cations of 2-aminoperimidines and imidazoles."[1] Current Organic Chemistry, 2020.[6]

  • Avoiding Over-alkylation

    • ACS Green Chemistry Institute.[7] "Reagent Guide: Avoiding Over-alkylation."[7]

Technical Support Center: Functionalization of 1-(2,2,2-trifluoroethyl)-1H-imidazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #TFE-IMID-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Minimizing Side Reactions During N-Functionalization

Executive Summary

You are working with 1-(2,2,2-trifluoroethyl)-1H-imidazol-2-amine . This is not a standard aniline or alkyl amine. The presence of the 2,2,2-trifluoroethyl group (


)  at the N1 position fundamentally alters the electronic landscape of the imidazole ring compared to unsubstituted 2-aminoimidazole.

The trifluoroethyl group is a strong electron-withdrawing group (EWG). Its inductive effect (


) pulls electron density from the ring, lowering the pKa of the system. While this suppresses the nucleophilicity of the ring nitrogen (N3), it also deactivates the exocyclic amine (

), making "brute force" functionalization prone to side reactions like regio-scrambling (N3 vs

)
and bis-acylation .

This guide outlines the specific protocols to navigate these electronic constraints.

Module 1: Critical Reactivity Map

Before attempting synthesis, you must visualize the competing pathways. The 2-aminoimidazole moiety is ambident; it has two nucleophilic sites: the exocyclic amine (


) and the endocyclic nitrogen (N3).
Visualizing the Reaction Landscape

ReactivityMap cluster_tautomer Tautomeric Equilibrium Start Starting Material (TFE-Aminoimidazole) Target Target Product (Mono-N-exo-functionalized) Start->Target Controlled Activation (Soft Electrophiles) Side_N3 Side Product A (N3-Endocyclic Attack) Start->Side_N3 High Temp / Hard Electrophiles (Acid Chlorides) Side_Elim Side Product C (Elimination of TFE) Start->Side_Elim Strong Base (e.g., NaH) (E1cB Mechanism) Side_Bis Side Product B (Bis-functionalization) Target->Side_Bis Excess Reagent (Over-reaction) Amino Amino Form (Nucleophilic N-exo) Imino Imino Form (Nucleophilic N3) Amino->Imino  H-Shift  

Figure 1: Reactivity landscape showing the competition between the desired exocyclic functionalization and common side reactions driven by tautomerism and hard electrophiles.

Module 2: Troubleshooting Amide Coupling (Acylation)

The Issue: You are attempting to couple a carboxylic acid to the exocyclic amine, but you observe either low conversion (due to the EWG deactivating the amine) or N3-acylation (regioselectivity issues).

Diagnostic & Solutions
SymptomRoot CauseCorrective Action
Low Yield / No Reaction The

group lowers the nucleophilicity of the exocyclic amine. Standard EDC/NHS coupling is often too weak.
Switch to HATU or T3P. These reagents generate more reactive active esters. Perform the reaction in DMF or NMP to improve solubility and rate.
N3-Acylation (Ring Attack) High temperatures or "Hard" electrophiles (Acid Chlorides) favor the N3 position (imino tautomer).Avoid Acid Chlorides. Use activated esters (HATU/HOAt). Maintain temperature

C during addition. Use a hindered base (DIPEA) instead of TEA.
Bis-Acylation The product (amide) is still nucleophilic enough to react again, or local concentration of electrophile is too high.Reverse Addition. Add the activated acid dropwise to the amine solution. Use exactly 1.0–1.1 eq of acid.
Optimized Protocol: T3P-Mediated Coupling

Why T3P? Propylphosphonic anhydride (T3P) is excellent for sterically hindered or electron-deficient amines and generally suppresses epimerization and side reactions compared to HATU.

  • Dissolve the carboxylic acid (1.0 eq) and This compound (1.0 eq) in EtOAc or DMF (0.1 M).

  • Cool the mixture to 0 °C.

  • Add Pyridine (3.0 eq) or DIPEA (2.5 eq). Note: Pyridine can sometimes act as a nucleophilic catalyst, helping the reaction but potentially risking N3 attack. DIPEA is safer for regioselectivity.

  • Add T3P (50% in EtOAc, 1.2 eq) dropwise over 10 minutes.

  • Warm to RT and monitor by LCMS.

  • Quench with water immediately upon consumption of starting material to prevent over-reaction.

Module 3: Troubleshooting Alkylation (Reductive Amination)

The Issue: Direct alkylation with alkyl halides often leads to quaternary ammonium salts (N3 alkylation) or over-alkylation (tertiary amines).

The Solution: Always prefer Reductive Amination over direct alkylation.

Decision Matrix: Alkylation Strategy

AlkylationFlow Start Requirement: Alkylate the Amine Method Choose Method Start->Method Direct Direct Alkylation (R-X + Base) Method->Direct Avoid if possible Reductive Reductive Amination (Aldehyde + Reductant) Method->Reductive Preferred Direct_Risk Risk: N3 Quaternization & Over-alkylation Direct->Direct_Risk Reductive_Safe Selectivity Control Reductive->Reductive_Safe Conditions Conditions: Ti(OiPr)4 + NaBH(OAc)3 Reductive_Safe->Conditions

Figure 2: Decision tree highlighting reductive amination as the superior pathway to avoid quaternary salt formation.

Technical Note on Reductive Amination

Because the amine is electron-deficient, imine formation with the aldehyde will be slow.

  • Pro-Tip: Use a Lewis Acid additive. Add Titanium(IV) isopropoxide (Ti(OiPr)4) (1.5 eq) to the mixture of amine and aldehyde before adding the reducing agent. This forces imine formation and scavenges water.

  • Reductant: Use Sodium triacetoxyborohydride (STAB) . It is mild and less likely to reduce the aldehyde directly compared to

    
    .
    
Module 4: Handling & Stability FAQs

Q: Can I use strong bases like NaH to deprotonate the amine for functionalization? A: Proceed with extreme caution. While the N-H proton is acidic, the trifluoroethyl group at N1 makes the adjacent protons (on the


 of the trifluoroethyl group) potentially acidic as well. Strong bases can trigger elimination of fluoride or the entire group (E1cB mechanism), leading to decomposition. Use organic bases (DIPEA, DBU) or weak inorganic bases (

,

).

Q: Why do I see two peaks in NMR/LCMS that look like product? A: This is likely Rotamerism or Tautomerism .

  • Rotamers: If you formed an amide, the restricted rotation around the C-N bond often shows split peaks. Run VT-NMR (Variable Temperature) at 50-60°C; if they coalesce, it's rotamers.

  • Tautomers: If you have a free N-H on the ring, the proton can hop between N1 and N3 (though N1 is substituted here, so this is less relevant unless the

    
    -ethyl group is cleaved).
    

Q: Purification is difficult; the product trails on silica. A: 2-Aminoimidazoles are polar and basic (though less so with the


 group).
  • Fix: Pre-treat your silica column with 1% Triethylamine (TEA) in hexanes.

  • Eluent: Use DCM:MeOH with 1%

    
     (Ammonium Hydroxide) to sharpen the peaks.
    
References
  • Functionalization of 2-Aminoimidazoles

    • Source: BenchChem Technical Support.[1] "Navigating the Functionalization of 2-Aminoimidazoles."

    • Relevance: Highlights the difficulty of direct acylation and the form
    • URL: (Cited via Search Result 1.1)

  • Regioselectivity in Imidazole Acylation

    • Source:Journal of Organic Chemistry. "Synthesis of Naamidine A and Selective Access to N(2)-Acyl-2-aminoimidazole Analogues."
    • Relevance: Discusses the "troublesome acylation of free 2-aminoimidazoles" and strategies to avoid di-acyl
    • URL: [J. Org.[2][3][4][5] Chem. 2015, 80, 21, 10914–10924]([Link]) (Cited via Search Result 1.5)

  • Amide Coupling Troubleshooting

    • Source: HepatoChem. "Amide coupling reaction in medicinal chemistry."
    • Relevance: Provides comparative analysis of coupling agents (HATU vs Carbodiimides) for difficult amines.
    • URL: (Cited via Search Result 1.9)

  • Electronic Effects of Trifluoroethyl Groups

    • Source:Nature Communications.[6] "A practical and catalyst-free trifluoroethylation reaction of amines."

    • Relevance: Establishes the electron-withdrawing nature of the trifluoroethyl group and its impact on amine basicity/nucleophilicity.
    • URL: (Cited via Search Result 1.21)

Sources

Validation & Comparative

Comparative Guide: pKa Modulation in 1-Substituted 2-Aminoimidazoles

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative pKa Analysis of 1-Substituted 2-Aminoimidazoles Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Scientists.

Executive Summary

The 2-aminoimidazole (2-AI) scaffold is a critical pharmacophore in medicinal chemistry, serving as a bioisostere for the guanidine group found in arginine. Unlike the highly basic guanidine (pKa ~13.6), the 2-AI ring offers a tunable pKa range (typically 6.0–9.0) compatible with physiological pH. This guide analyzes how substitution at the


-position modulates the acidity of the conjugate acid, providing a roadmap for fine-tuning solubility, permeability (LogD), and target engagement.

Mechanistic Insight: The "Guanidinium" Resonance

To understand the pKa shifts, one must first recognize the protonation event. Protonation of 2-aminoimidazole does not occur on the exocyclic amine (


) but rather on the endocyclic nitrogen (

). This generates a symmetrical, resonance-stabilized cation isostructural with the guanidinium ion.
Electronic Effects of -Substitution

The substituent at the


 position exerts influence through two primary vectors:
  • Inductive Effect (

    
    ):  Electron-withdrawing groups (EWGs) pull density through the 
    
    
    
    -framework, destabilizing the cationic charge and lowering pKa.
  • Resonance Effect (

    
    ):  Substituents capable of delocalization (e.g., Phenyl) can compete for the lone pair, though in the 2-AI cation, the strong internal resonance usually dominates.
    
Visualization: Resonance & Protonation

The following diagram illustrates the protonation pathway and the impact of the


 group.

G cluster_0 Resonance Stabilization Neutral Neutral 2-AI (Tautomeric Eq.) Cation Cationic Species (Resonance Stabilized) Neutral->Cation Protonation at N3 Protonation + H+ Substituent N1-Substituent Effect Substituent->Cation Modulates Stability (Inductive/Steric) Resonance [H2N=C-NH-C=C] <-> [H2N-C=N(H)-C=C]

Figure 1: Protonation mechanism of 2-aminoimidazole. The stability of the resulting cation determines the pKa.

Comparative pKa Data

The following table synthesizes experimental trends and specific data points for 1-substituted derivatives. Note that while the parent 2-AI has a pKa ~8.5,


-substitution can drastically shift this value.
Compound ClassSubstituent (

)
Approx. pKa (

)
Electronic EffectSolubility Profile
Parent

8.50 ReferenceHigh (Water)
Alkyl

(Methyl)
8.65 Weak Inductive Donor (+I)High
Benzyl

7.5 – 8.0 Weak Inductive Withdrawal (-I)Moderate
Aryl

(Phenyl)
6.0 – 6.5 Resonance Withdrawal (-M)Low (requires cosolvent)
Acyl

< 4.5 Strong Withdrawal (-M, -I)Unstable (Hydrolysis prone)

Key Observations:

  • The Methyl Anomaly: Unlike typical amines where alkylation increases basicity significantly,

    
    -methylation of 2-AI results in a negligible or slight increase. This is due to the "cation solvation penalty"—the methyl group sterically hinders water molecules from stabilizing the positive charge, counteracting the inductive donation.
    
  • Aryl Drop: Direct attachment of a phenyl ring drops the pKa by ~2 units. The phenyl ring competes for the nitrogen lone pair, destabilizing the protonated form.

  • Acyl Instability:

    
    -acyl-2-aminoimidazoles are often unstable in aqueous media, rapidly hydrolyzing back to the parent 2-AI. They are generally non-basic at physiological pH.
    

Experimental Protocol: Spectrophotometric Titration

For 2-aminoimidazoles, UV-Vis spectrophotometry is superior to potentiometric titration due to the low concentrations required (avoiding aggregation) and the distinct spectral shifts between neutral and cationic forms.

Reagents & Equipment
  • Stock Solvent: Methanol (HPLC Grade).

  • Buffers: Phosphate/Citrate series (pH 3.0 – 11.0), adjusted to constant ionic strength (

    
     KCl).
    
  • Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Agilent Cary 60).

Step-by-Step Workflow
  • Stock Preparation: Dissolve the 1-substituted-2-AI in Methanol to create a

    
     stock.
    
  • Sample Dilution: Aliquot stock into aqueous buffers to reach a final concentration of

    
    . Ensure Methanol content is 
    
    
    
    to minimize solvent dielectric effects.
  • Spectral Scanning: Scan each buffered sample from 220–350 nm.

    • Observation: Look for the bathochromic shift (red shift) or isosbestic points indicating a clean two-state equilibrium.

  • Data Processing: Select the wavelength of maximum difference (

    
    ) and plot Absorbance vs. pH.
    
Data Analysis Diagram

The following logic flow ensures accurate calculation using the Henderson-Hasselbalch equation.

Protocol Start Raw UV Spectra (pH 3-11) Isosbestic Check Isosbestic Points (Validates 2-State Model) Start->Isosbestic Isosbestic->Start No (Check Stability/Hydrolysis) SelectWave Select Wavelength (Max Absorbance Change) Isosbestic->SelectWave Yes Plot Plot Abs vs. pH (Sigmoidal Curve) SelectWave->Plot Calc Fit to Henderson-Hasselbalch: pH = pKa + log((A-Aa)/(Ab-A)) Plot->Calc

Figure 2: Logical workflow for determining pKa via UV-Vis spectrophotometry.

Applications in Drug Design

Understanding these values is critical for optimizing Biofilm Inhibition and BACE1 Inhibition :

  • Permeability (LogD): At physiological pH (7.4), the parent 2-AI (pKa 8.5) is ~90% protonated (cationic), which limits membrane permeability.

  • Optimization Strategy: Substituting with an

    
    -phenyl group drops the pKa to ~6.5. At pH 7.4, this analog is predominantly neutral (~90%), significantly improving passive diffusion across the blood-brain barrier or bacterial membranes.
    

References

  • Melander, C., et al. (2010). "2-Aminoimidazole Amino Acids as Inhibitors of the Binuclear Manganese Metalloenzyme Human Arginase I." Journal of Medicinal Chemistry.

  • Storey, B. T., et al. (1964).[1] "Basicity of Some 2-Aminoimidazoles." The Journal of Organic Chemistry.

  • Kim, K. H., & Martin, Y. C. (1991). "Direct prediction of dissociation constants (pKa's) of 2-substituted imidazoles." Journal of Medicinal Chemistry.

  • BenchChem Technical Guides. (2025). "Tautomerism and Electronic Structure of 2-Aminoimidazole."

Sources

×

Retrosynthesis Analysis

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Reactant of Route 1
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1-(2,2,2-trifluoroethyl)-1H-imidazol-2-amine
Reactant of Route 2
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1-(2,2,2-trifluoroethyl)-1H-imidazol-2-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.